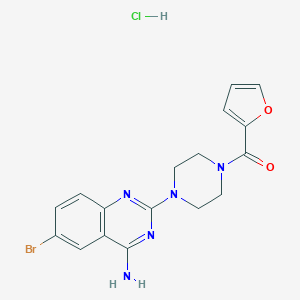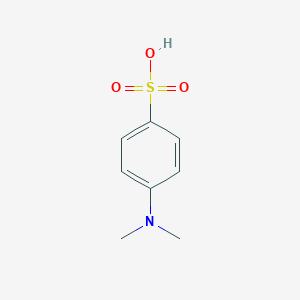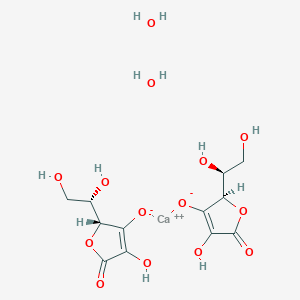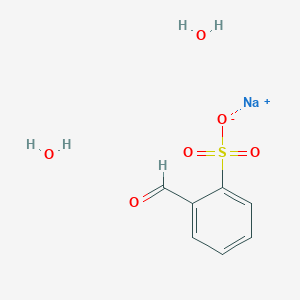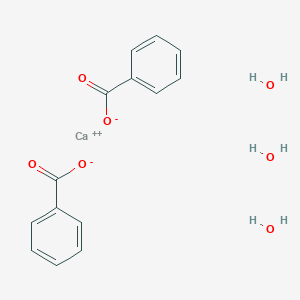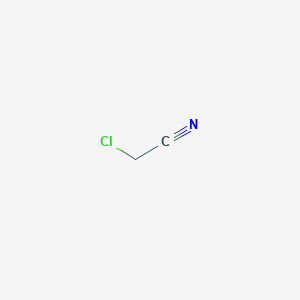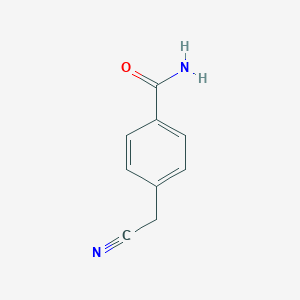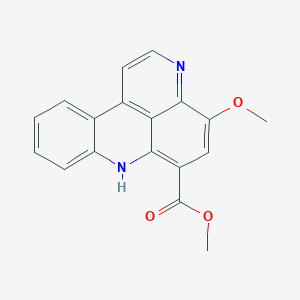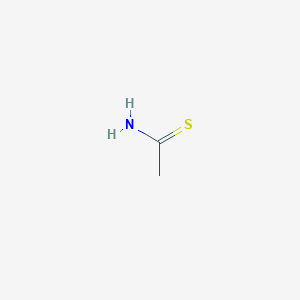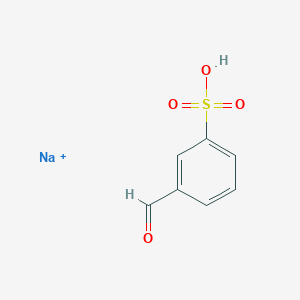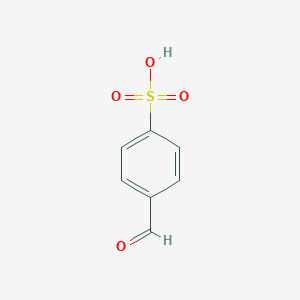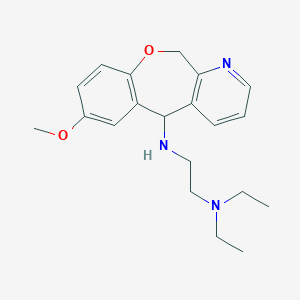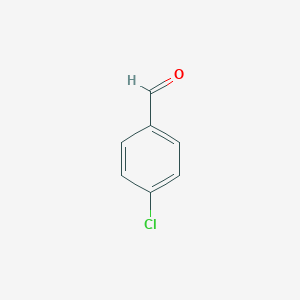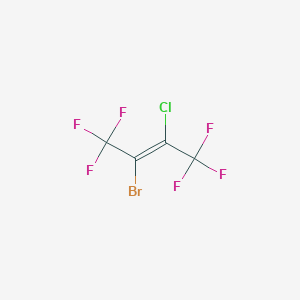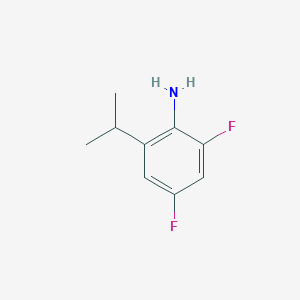
2,4-Difluoro-6-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-6-(propan-2-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-6-(propan-2-yl)aniline is not fully understood. However, it has been reported that this compound can interact with various biological molecules, including proteins and DNA. Moreover, this compound has been shown to inhibit the activity of certain enzymes, which may be responsible for its biological activity.
Biochemische Und Physiologische Effekte
2,4-Difluoro-6-(propan-2-yl)aniline has been shown to have various biochemical and physiological effects. This compound has been reported to have anti-inflammatory, antimicrobial, and anticancer properties. Moreover, this compound has also been shown to inhibit the activity of certain enzymes, which may be responsible for its biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Difluoro-6-(propan-2-yl)aniline has several advantages for lab experiments. This compound is readily available, and it is relatively easy to synthesize. Moreover, this compound has a high purity, which makes it suitable for various applications. However, this compound also has some limitations. For example, this compound is toxic and should be handled with care. Moreover, this compound may not be suitable for certain applications due to its chemical properties.
Zukünftige Richtungen
The potential future directions for research related to 2,4-Difluoro-6-(propan-2-yl)aniline are vast. This compound has been shown to have various biological activities, and it has the potential to be used in the development of new drugs and biologically active molecules. Moreover, this compound can also be used as a fluorescent probe to study the binding of proteins and DNA. Some potential future directions for research related to 2,4-Difluoro-6-(propan-2-yl)aniline include:
1. Developing new drugs and biologically active molecules based on the structure of 2,4-Difluoro-6-(propan-2-yl)aniline.
2. Studying the interaction of 2,4-Difluoro-6-(propan-2-yl)aniline with proteins and DNA to gain a better understanding of its mechanism of action.
3. Developing new fluorescent probes based on the structure of 2,4-Difluoro-6-(propan-2-yl)aniline to study the binding of proteins and DNA.
4. Studying the toxicological effects of 2,4-Difluoro-6-(propan-2-yl)aniline to determine its safety for various applications.
Conclusion
In conclusion, 2,4-Difluoro-6-(propan-2-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been extensively used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential future directions for research. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
2,4-Difluoro-6-(propan-2-yl)aniline can be synthesized using various methods. One of the most common methods is the reaction of 2,4-difluoroaniline with isopropyl bromide in the presence of a strong base. The reaction results in the formation of 2,4-Difluoro-6-(propan-2-yl)aniline as the main product.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-6-(propan-2-yl)aniline has been extensively used in scientific research due to its unique properties. This compound is commonly used as a reagent in organic synthesis reactions, and it has been used to develop various drugs and biologically active molecules. Moreover, this compound has also been used as a fluorescent probe to study the binding of proteins and DNA.
Eigenschaften
CAS-Nummer |
112121-88-7 |
|---|---|
Produktname |
2,4-Difluoro-6-(propan-2-yl)aniline |
Molekularformel |
C9H11F2N |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2,4-difluoro-6-propan-2-ylaniline |
InChI |
InChI=1S/C9H11F2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3 |
InChI-Schlüssel |
LELRTYNGLOWKHJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC(=C1)F)F)N |
Kanonische SMILES |
CC(C)C1=C(C(=CC(=C1)F)F)N |
Synonyme |
Benzenamine, 2,4-difluoro-6-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



